N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a structurally complex molecule featuring three key components:
- Benzo[d][1,3]dioxol-5-yl (piperonyl) group: A bicyclic aromatic moiety known for its metabolic stability and prevalence in bioactive compounds.
- Picolinamido (pyridine-2-carboxamide) group: A heterocyclic amide that enhances solubility and binding affinity in medicinal chemistry applications.
Synthesis typically involves multi-step coupling reactions, as seen in related compounds, with purification via HPLC or column chromatography to achieve ≥95% purity ().
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(pyridine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c26-18(14-3-1-2-7-21-14)24-19-23-13-6-8-25(10-17(13)30-19)20(27)22-12-4-5-15-16(9-12)29-11-28-15/h1-5,7,9H,6,8,10-11H2,(H,22,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZCKWLZNNTKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[d][1,3]dioxole ring through a Pd-catalyzed arylation reaction . This is followed by the construction of the dihydrothiazolo[5,4-c]pyridine core via a series of cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the picolinamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and substituted amides from nucleophilic substitution .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Activity
Studies have shown that N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide demonstrates cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of specific pathways that promote cancer cell proliferation and survival.
2. Antimicrobial Properties
The compound has exhibited antimicrobial activity against several bacterial strains. It acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
3. Enzyme Inhibition
Research suggests that this compound acts as an inhibitor of certain enzymes involved in metabolic processes. This property is particularly significant in the context of developing treatments for metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound has been explored in various studies. The synthetic routes often involve:
- Condensation Reactions : Combining various precursors under specific conditions to yield the target compound.
- Functionalization : Modifying the compound to enhance its biological activity or solubility.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Cytotoxic Effects on Cancer Cells | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 : Antimicrobial Testing | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |
| Study 3 : Enzyme Inhibition | Identified as a potent inhibitor of dihydrofolate reductase, suggesting potential use in treating bacterial infections. |
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole ring can interact with aromatic residues in proteins, while the picolinamido group can form hydrogen bonds with amino acid side chains . The dihydrothiazolo[5,4-c]pyridine core can participate in π-π stacking interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on the evidence:
Key Observations:
Core Structure Variability: The target compound’s thiazolo[5,4-c]pyridine core () is distinct from thiazole () or benzimidazole () cores in analogs.
Substituent Effects :
- The picolinamido group in the target compound differs from the picolinimidamide groups in ’s derivatives (e.g., 3c–3h). The imidamide’s additional nitrogen may alter hydrogen-bonding capabilities and solubility .
- Benzo[d][1,3]dioxol-5-yl is a common substituent across analogs (), but its attachment to a cyclopropane carboxamide () versus a thiazolo-pyridine carboxamide (target compound) influences steric bulk and metabolic stability.
Synthesis and Purification :
- Yields vary significantly: 20% for compound 74 () vs. 84% for compound 28 (). The target compound’s synthesis likely involves similar coupling reagents (e.g., HATU, DIPEA) and purification via HPLC () .
- Purity standards are consistently ≥95% across studies, validated by LC-MS, NMR, or HRMS () .
Physicochemical Properties :
- highlights variable melting points and solubility in analogs with picolinimidamide groups, suggesting the target compound’s picolinamido group may confer distinct solubility profiles .
- The tert-butyl ester intermediates in (e.g., tert-butyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate) indicate strategies for protecting reactive sites during synthesis, which may apply to the target compound’s carboxamide group .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound consists of a thiazolo[5,4-c]pyridine core substituted with a benzo[d][1,3]dioxole and a picolinamide group. Its molecular formula is with a molecular weight of approximately 302.36 g/mol. The structural representation is as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo[5,4-c]pyridine scaffold followed by the introduction of the benzo[d][1,3]dioxole and picolinamide moieties. The synthetic pathways often utilize acylation reactions and cyclization techniques to achieve the desired structure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives with similar scaffolds have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and autophagy. A notable example is the compound 15f which demonstrated potent activity against hepatocellular carcinoma by targeting lysosomes .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| 15f | Hepatocellular carcinoma | Induces apoptosis/autophagy | 10 |
| 15c | Breast cancer | Cell cycle arrest | 15 |
Inhibition of Enzymatic Activity
The compound also exhibits potential as an inhibitor of key enzymes involved in various biological pathways. For instance, related thiazolo[5,4-c]pyridines have been studied for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target in Alzheimer’s disease and cancer treatment . Compounds with similar structures have shown IC50 values in the low micromolar range.
Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial properties. The presence of the thiazole ring has been associated with enhanced activity against bacterial strains due to its ability to disrupt cellular functions .
Case Studies
- Study on Hepatocellular Carcinoma :
- GSK-3β Inhibition :
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Autophagy Modulation : It has been shown to induce autophagy via lysosomal pathways, which can contribute to its anticancer efficacy.
- Enzyme Inhibition : By inhibiting specific kinases like GSK-3β, it alters signaling pathways that regulate cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide?
- Methodology : Multi-step synthesis involving cyclocondensation of benzo[d][1,3]dioxol-5-amine derivatives with thiazolo-pyridine precursors. Key intermediates (e.g., pyrazole-carbohydrazides) can be synthesized via reported procedures using tert-butyl groups or aryl substituents to stabilize reactive intermediates .
- Characterization : Validate purity via HPLC and structural identity using / NMR (e.g., chemical shifts for dihydrothiazolo-pyridine protons at δ 2.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the compound’s potential toxicity in early-stage studies?
- Approach : Use in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) and in silico tools (e.g., ADMET prediction). Cross-reference with structurally related thiazolo-pyridine carboxamides listed in chemical toxicity databases, which often exhibit hepatotoxicity or renal clearance challenges .
- Experimental Design : Dose-response studies in zebrafish embryos (Danio rerio) for acute toxicity screening, followed by murine models for subchronic exposure .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s anticonvulsant or neuroactive properties?
- Methodology :
- Systematic substitution : Replace the picolinamido group with other heteroaromatic amides (e.g., pyrazine or isoxazole derivatives) to assess binding affinity to GABA receptors .
- Computational docking : Use AutoDock Vina to model interactions with voltage-gated sodium channels (Nav1.2), leveraging crystallographic data from related thiazolo-pyridines .
Q. How can metabolic stability and degradation pathways be evaluated for this compound?
- Experimental Workflow :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Prioritize oxidation at the dihydrothiazolo ring or O-demethylation of the benzo[d][1,3]dioxol group .
- Isotopic labeling : Use -labeled analogs to trace metabolic byproducts in urine/fecal samples from rodent studies .
Contradiction Resolution & Experimental Design
Q. How to resolve discrepancies in reported synthetic yields for thiazolo-pyridine derivatives?
- Case Study : reports 61% yield for a structurally similar isoxazolo-pyridine carboxamide via ultrasound-assisted synthesis, while achieves lower yields (~45%) for pyrazole intermediates under conventional heating.
- Solution : Optimize reaction conditions using Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, ytterbium triflate in ethanol under ultrasonic irradiation enhances cyclization efficiency .
Q. What experimental controls are critical for validating biological activity in kinase inhibition assays?
- Controls :
- Positive : Staurosporine (pan-kinase inhibitor) to confirm assay functionality.
- Negative : DMSO vehicle controls to rule out solvent interference.
Advanced Analytical Techniques
Q. How to characterize polymorphic forms or hydrate states of this compound?
- Techniques :
- X-ray crystallography : Resolve crystal packing using synchrotron radiation (e.g., Diamond Light Source) .
- Thermogravimetric analysis (TGA) : Detect hydrate loss at 100–150°C .
Resource Utilization
Q. What computational frameworks are recommended for predicting reaction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
